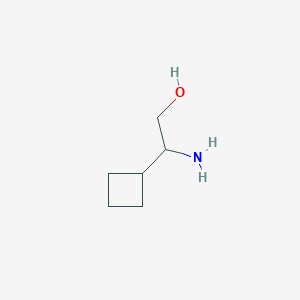![molecular formula C16H14N2O3 B2661583 ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate CAS No. 478080-30-7](/img/structure/B2661583.png)
ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate” is a chemical compound with the molecular formula C16H14N2O3 . It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids .
Synthesis Analysis
The synthesis of this compound could potentially involve the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . Cyanoacetic acid hydrazide, a commercially available substituted hydrazide, has been used as a versatile and convenient intermediate for the synthesis of a wide variety of heterocyclic compounds .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and a phenyl group, which is a six-membered carbon ring . The compound also contains functional groups such as an ester group (COOCH2CH3), a cyano group (CN), and a carbonyl group (C=O) .Chemical Reactions Analysis
The chemical reactivity of this compound could involve various types of reactions, including cyclocondensation and cyclization . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Aplicaciones Científicas De Investigación
New Routes to Heterocyclic Compounds
Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, a related compound, was prepared by condensing cyanoacetohydrazide with diethyl monoimidic malonate. This demonstrates the compound's reactivity towards electrophilic reagents, leading to the synthesis of novel heterocyclic compounds, including pyridopyridazines, through further chemical transformations (Elnagdi et al., 1988).
Advances in Enaminonitriles Chemistry
Ethyl N-(3-cyano-4, 5-dihydro-2-thienyl) oxamate reacted with various cyanoacetate and cyanoacetamide derivatives, showcasing the compound's utility in generating 2-[4-amino-5, 6-dihydrothieno [2, 3-d] pyrimidine] acetic acid derivatives. This study highlights the versatility of ethyl-based cyanoacetate compounds in synthesizing heterocyclic structures with potential biological activities (Hachiyama et al., 1983).
Cyclization Reactions and Synthesis of Pyridines
Ethyl(1-phenylethylidene)cyanoacetate's reaction with cyanoacetamides, under specific conditions, forms various pyridin-2-ones. This process is influenced by the nucleophilicity of cyanoacetamide, demonstrating the compound's role in facilitating cyclization reactions and directing the synthesis of pyridine derivatives (Fefelova et al., 2014).
Heterocyclic Enaminonitriles Development
Studies on heterocyclic enaminonitriles showcase ethyl 2-cyanoacetate and malononitrile's contribution to the formation of thiazolo[3,2-a]pyridines. This highlights the compound's utility in creating heterocyclic structures with potential anticancer properties, presenting a significant area of research in medicinal chemistry (Altug et al., 2011).
Spectroscopic and Molecular Docking Studies
Ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate was analyzed through spectroscopic methods and molecular docking studies. This research underscores the compound's significance in studying molecular interactions and its potential inhibitory activity against specific biological targets (El-Azab et al., 2016).
Propiedades
IUPAC Name |
ethyl 2-(3-cyano-2-oxo-4-phenylpyridin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-2-21-15(19)11-18-9-8-13(14(10-17)16(18)20)12-6-4-3-5-7-12/h3-9H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVYWCSGLAGDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=C(C1=O)C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820461 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(5Z)-1-butyl-4-methyl-2,6-dioxo-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2661512.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-fluorophenoxy)acetamide](/img/structure/B2661513.png)


![1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea](/img/structure/B2661519.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2661521.png)
![Methyl N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2661522.png)
![5-(1,3-Benzothiazol-2-yl)-7-[(furan-2-yl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2661523.png)
